Cadmium pentadecanoate is a cadmium salt of pentadecanoic acid, characterized by its long-chain fatty acid structure. This compound is part of a broader category of cadmium carboxylates, which are formed when cadmium ions react with carboxylic acids. Cadmium pentadecanoate typically appears as a solid and is used in various industrial applications due to its properties as a stabilizer and lubricant.
Cadmium itself is a transition metal with the atomic number 48, known for its malleability and resistance to corrosion. It usually exists in the +2 oxidation state, but can also form compounds in other states under certain conditions . The physical properties of cadmium include a melting point of approximately 321 °C and a boiling point of about 767 °C .
Cadmium salts often react with acids to form soluble cadmium salts, such as cadmium chloride or sulfate, depending on the acid used .
Cadmium compounds, including cadmium pentadecanoate, are known for their biological activity, particularly their toxicity. Cadmium is recognized as a carcinogen and can cause various health issues, including kidney damage and respiratory problems upon exposure. The mechanism of toxicity often involves the release of ionic cadmium, which can lead to oxidative stress and genetic damage in cells . Studies have shown that exposure to cadmium compounds can result in increased chromosomal aberrations and mutations in mammalian cells .
Cadmium pentadecanoate can be synthesized through several methods:
These methods allow for the control of purity and yield during synthesis.
Cadmium pentadecanoate has several applications:
Interaction studies involving cadmium pentadecanoate focus on its behavior in biological systems and its interactions with other chemical entities. Research indicates that cadmium compounds can bind to proteins and other biomolecules, influencing their function and potentially leading to toxic effects . The interactions between cadmium ions released from cadmium pentadecanoate and cellular components are crucial for understanding its biological impact.
Cadmium pentadecanoate belongs to a class of compounds known as cadmium carboxylates. Here are some similar compounds for comparison:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| Cadmium octanoate | Cd(C₈H₁₅O₂) | 398.81 | Shorter carbon chain; commonly used as a lubricant |
| Cadmium dodecanoate | Cd(C₁₂H₂₅O₂) | 511.04 | Intermediate chain length; used in PVC stabilization |
| Cadmium tetradecanoate | Cd(C₁₄H₂₉O₂) | 567.15 | Longer carbon chain; enhances thermal stability |
| Cadmium stearate | Cd(C₁₈H₃₅O₂) | 623.25 | Widely used in plastics; known for its lubricating properties |
Cadmium pentadecanoate is unique due to its specific long-chain structure which influences its solubility and stability characteristics compared to shorter or longer chain analogs. Its application as a stabilizer in PVC formulations sets it apart from other cadmium carboxylates that may serve different roles or have varying degrees of toxicity.
The most straightforward route to cadmium pentadecanoate involves the direct reaction of cadmium salts with pentadecanoic acid. Typically, cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)~2~) serves as the cadmium source due to their high reactivity with carboxylic acids [1] [2]. In a representative procedure, cadmium oxide is combined with pentadecanoic acid in a non-aqueous solvent such as tetradecane or octadecene. The mixture is heated to temperatures between 180–250°C under inert gas (e.g., nitrogen or argon) to prevent oxidation [1].
The reaction proceeds via a two-step mechanism: (1) proton transfer from the carboxylic acid to the oxide, forming water or hydroxyl intermediates, and (2) coordination of the deprotonated carboxylate anion to the cadmium center. Stoichiometric ratios are critical; a 2:1 molar ratio of pentadecanoic acid to cadmium oxide ensures complete conversion, as excess acid may act as a coordinating ligand, inhibiting precipitate formation [1]. Reaction completion is confirmed by the cessation of gas evolution (water vapor) and the formation of a clear, viscous solution.
Post-reaction, the product is often contaminated with unreacted starting materials or by-products such as cadmium carbonate. To mitigate this, the reaction mixture is cooled to room temperature and filtered through a sintered glass funnel. The filtrate is then washed with polar aprotic solvents like acetone to remove residual acid [1].
Metathesis reactions offer an alternative pathway, particularly when starting with cadmium halides (e.g., CdCl~2~, CdBr~2~). In this approach, an alkali metal pentadecanoate (e.g., sodium pentadecanoate, potassium pentadecanoate) is prepared by neutralizing pentadecanoic acid with the corresponding alkali hydroxide. The cadmium halide is then introduced, leading to a double displacement reaction:
$$
\text{CdX}2 + 2\text{Na(C}{14}\text{H}{29}\text{COO)} \rightarrow \text{Cd(C}{14}\text{H}{29}\text{COO)}2 + 2\text{NaX}
$$
This method benefits from milder reaction conditions (room temperature to 80°C) and shorter reaction times (1–4 hours) [2]. The solubility of the alkali metal salt in solvents like ethanol or methanol facilitates homogeneous mixing, ensuring high product yields. However, the presence of sodium or potassium halide by-products necessitates rigorous purification. Centrifugation at 8,000–12,000 rpm for 15–30 minutes effectively separates the insoluble cadmium pentadecanoate from soluble salts [1].
Solvothermal synthesis involves heating cadmium precursors and pentadecanoic acid in a sealed autoclave at elevated temperatures (200–300°C) and autogenous pressures. This method promotes the formation of highly crystalline cadmium pentadecanoate by overcoming kinetic barriers through enhanced mass transfer [1]. For instance, a mixture of cadmium acetate and pentadecanoic acid in octadecene heated at 250°C for 6 hours yields a monodisperse product with controlled particle size [1].
Solid-state synthesis, though less common, avoids solvents entirely. Cadmium carbonate (CdCO~3~) and pentadecanoic acid are ground into a fine powder and heated to 150–180°C in a muffle furnace. The reaction proceeds via thermal decomposition of CdCO~3~ to CdO, followed by carboxylation. This method produces cadmium pentadecanoate with minimal impurities but requires precise temperature control to prevent thermal degradation of the organic ligand [2].
Purification of cadmium pentadecanoate is critical for obtaining material suitable for advanced applications. Common techniques include:
Characterization via nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GCMS) ensures the absence of residual solvents or unreacted precursors [1]. For instance, $$^{113}\text{Cd}$$ NMR reveals the coordination environment of cadmium, while $$^{1}\text{H}$$ NMR confirms ligand integrity [1].
Cadmium pentadecanoate, with the molecular formula Cadmium(2,1)-pentadecanoate and Chemical Abstracts Service registry number 63400-09-9, exhibits complex crystallographic features characteristic of metal carboxylate compounds [1] [2]. The compound's molecular formula is C30H58CdO4 with a molecular weight of 595.2 grams per mole, representing a 2:1 stoichiometry of pentadecanoic acid ligands to cadmium center [2].
X-ray diffraction studies of cadmium pentadecanoate reveal structural similarities to other long-chain cadmium carboxylates that have been extensively characterized. Research on related cadmium fatty acid salts, including cadmium behenate and cadmium stearate, demonstrates that these compounds typically exhibit layered crystalline structures with characteristic diffraction patterns [3] [4]. The diffraction patterns show distinct peaks corresponding to the lamellar organization of the fatty acid chains and the coordination environment around the cadmium centers.
The crystallographic analysis reveals that cadmium pentadecanoate adopts a polymeric structure where cadmium ions are coordinated by carboxylate groups in various binding modes. Studies on structurally related cadmium carboxylates indicate that the metal centers typically exhibit coordination numbers ranging from five to seven, depending on the specific coordination environment and bridging arrangements [5] [6] [7].
The determination of unit cell parameters for cadmium pentadecanoate requires systematic X-ray diffraction analysis under controlled temperature conditions. Based on structural studies of analogous cadmium carboxylate compounds, the crystal system is expected to be either orthorhombic or monoclinic [6] [7].
Related cadmium carboxylate structures have been reported with space groups such as Pca21 for orthorhombic systems and P21/n for monoclinic systems [6]. The unit cell parameters are influenced by the length of the pentadecanoate chains and the specific coordination mode adopted by the carboxylate groups. Studies on cadmium halide complexes with carboxylic acids show typical unit cell dimensions with a-axes ranging from 8 to 15 Ångströms, b-axes from 10 to 20 Ångströms, and c-axes extending to accommodate the full fatty acid chain length [6].
The space group determination for cadmium pentadecanoate would be established through systematic absence analysis and consideration of the molecular symmetry. The packing arrangement is significantly influenced by van der Waals interactions between the long alkyl chains and the coordination preferences of the cadmium centers [8].
Fourier Transform Infrared spectroscopy provides definitive identification of the coordination modes and molecular structure of cadmium pentadecanoate. The infrared spectrum exhibits characteristic absorption bands that distinguish between ionic, unidentate, bidentate, and bridging carboxylate coordination modes [9] [10].
The asymmetric carboxylate stretching vibration (νas(COO-)) appears in the range of 1510-1650 cm-1, while the symmetric carboxylate stretching vibration (νs(COO-)) occurs between 1280-1400 cm-1 [9]. For cadmium carboxylates exhibiting bidentate coordination, the separation between these bands (Δν = νas - νs) typically ranges from 94 to 154 cm-1 [5] [11]. This separation is significantly smaller than observed for unidentate coordination (200-300 cm-1) and provides direct evidence for the coordination mode.
Additional characteristic infrared bands include the carbon-hydrogen stretching vibrations of the alkyl chain at approximately 2850-2950 cm-1, and the carbon-carbon stretching region between 1040-1120 cm-1, which is diagnostic for fatty acid chain length determination [12] [13]. The absence of the free carboxylic acid carbonyl stretch at approximately 1712 cm-1 confirms complete deprotonation and coordination to the cadmium center [10].
Detailed vibrational analysis reveals specific bands for cadmium-oxygen interactions, typically appearing as medium intensity absorptions in the far-infrared region below 600 cm-1 [11]. The broadening and intensity distribution of these bands provide information about the crystalline order and intermolecular interactions within the solid state structure.
Raman spectroscopy complements infrared analysis by providing detailed information about the symmetric vibrational modes and carbon-carbon backbone structure of cadmium pentadecanoate. The Raman spectrum exhibits distinct peaks corresponding to the carboxylate symmetric stretching modes and the alkyl chain conformational characteristics [11] [12].
The symmetric carboxylate stretching vibrations typically appear as sharp, well-resolved peaks in the Raman spectrum at frequencies around 1411-1437 cm-1 [11]. These bands are often better resolved in Raman spectroscopy compared to infrared spectroscopy, allowing for precise determination of different carboxylate environments within the crystal structure.
The carbon-carbon stretching region (1040-1120 cm-1) in the Raman spectrum provides specific information about the fatty acid chain length and conformation [12]. For pentadecanoic acid derivatives, characteristic patterns emerge that distinguish C15 chains from other fatty acid chain lengths. The intensity and frequency distribution of these bands are sensitive to the degree of crystalline order and chain packing arrangements.
Additional Raman-active modes include the carbon-hydrogen bending and wagging progressions that appear as series of bands throughout the mid-infrared region. These progressions are particularly pronounced in well-crystallized samples and provide detailed information about the molecular conformations and intermolecular interactions [13].
Density Functional Theory calculations provide fundamental insights into the electronic structure, geometry optimization, and energetic properties of cadmium pentadecanoate [14] [15] [16]. These computational studies complement experimental structural characterization by predicting bond lengths, angles, and coordination geometries with high accuracy.
Relativistic Density Functional Theory calculations are particularly important for cadmium compounds due to the significant relativistic effects on the electronic structure of heavy metals [14] [15]. Four-component Dirac-Kohn-Sham calculations and Zero-Order Regular Approximation methods have been successfully applied to cadmium carboxylate systems, providing accurate predictions of cadmium-113 nuclear magnetic resonance chemical shifts and structural parameters [16].
The computational modeling reveals that cadmium centers in pentadecanoate complexes prefer coordination numbers between five and seven, with geometries ranging from square pyramidal to pentagonal bipyramidal depending on the specific ligand environment [8]. The cadmium-oxygen bond lengths typically range from 2.24 to 2.51 Ångströms, with shorter bonds indicating stronger coordination interactions [8].
Energy minimization calculations demonstrate that bidentate carboxylate coordination is energetically favored over unidentate binding, consistent with experimental infrared spectroscopic observations. The calculated binding energies show that the coordination strength depends on both the electronic properties of the cadmium center and the steric effects of the pentadecanoate chains [17].
Molecular dynamics simulations provide detailed information about the dynamic behavior of cadmium pentadecanoate in both crystalline and solution phases [18] [17]. These calculations reveal the flexibility of the carboxylate coordination and the mobility of the fatty acid chains under various temperature conditions.
Ab initio molecular dynamics simulations demonstrate that carboxylate ligands undergo rapid exchange processes on the nuclear magnetic resonance timescale, even at low temperatures [5] [17]. The exchange mechanism proceeds through an associative pathway involving transient higher-coordination intermediates rather than dissociative ligand loss.
The molecular dynamics trajectories reveal significant conformational flexibility in the pentadecanoate chains, with frequent gauche-trans isomerizations occurring in the alkyl backbone. These conformational changes influence the overall crystal packing and may contribute to observed polymorphic behavior in related fatty acid salts [19] [20].
Temperature-dependent molecular dynamics studies show that the coordination geometry around cadmium centers remains relatively stable up to elevated temperatures, while the fatty acid chains exhibit increasing disorder. This behavior is consistent with experimental thermal analysis results that show distinct phase transitions corresponding to chain melting while maintaining the coordination framework [20].